6,7-Dimethoxyquinazoline-4-thiol
Description
Significance of the Quinazoline (B50416) Scaffold in Chemical and Medicinal Sciences
The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. Its versatile structure has been the basis for a wide array of compounds exhibiting diverse biological activities. Research has consistently shown that quinazoline derivatives possess potent pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antihypertensive effects. mzcloud.orgnih.gov This broad spectrum of activity has established the quinazoline framework as a critical component in the development of new therapeutic agents. mzcloud.orgnih.gov The ability to readily modify the quinazoline core at various positions allows for the fine-tuning of its biological and physical characteristics, making it an attractive starting point for the design of novel, highly active compounds. researchgate.netresearchgate.net
Unique Attributes and Research Focus on the 6,7-Dimethoxyquinazoline (B1622564) Core
The incorporation of two methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring imparts specific and often advantageous properties to the resulting molecule. This substitution pattern is a key feature in several biologically active compounds. The 6,7-dimethoxy arrangement can influence the molecule's solubility, electronic distribution, and ability to interact with biological targets.
Research on 6,7-dimethoxyquinazoline derivatives has been particularly prominent in the field of oncology. These compounds have been investigated for their potential to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, derivatives of 4-anilino-6,7-dimethoxyquinazoline have been synthesized and evaluated for their anti-angiogenic properties, which are crucial for halting tumor growth. nih.gov Furthermore, the 6,7-dimethoxyquinazoline scaffold has been explored for its potential in developing dual-acting antagonists for α1- and AT1-receptors, which could have applications in the management of hypertension.
While much of the research has focused on derivatives with amino or chloro groups at the 4-position, the introduction of a thiol group at this position to create 6,7-Dimethoxyquinazoline-4-thiol opens up new avenues for investigation. The thiol group is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable handle for further molecular elaboration. The presence of the sulfur atom can also influence the compound's metal-binding properties and its potential to interact with specific biological targets through covalent or non-covalent interactions. Although direct research on this compound is not as extensively documented as its amino and chloro counterparts, the proven significance of the 6,7-dimethoxyquinazoline core suggests that this thiol derivative holds considerable promise for future research and application. The existence of related compounds, such as 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide, confirms the viability of the "(6,7-Dimethoxyquinazolin-4-yl)thio" moiety in synthetic chemistry. mzcloud.org
Structure
3D Structure
Properties
CAS No. |
118109-50-5 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
6,7-dimethoxy-1H-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-3-6-7(4-9(8)14-2)11-5-12-10(6)15/h3-5H,1-2H3,(H,11,12,15) |
InChI Key |
QDKPQWRXXRKGAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=S)N=CN2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6,7 Dimethoxyquinazoline 4 Thiol
Established Synthetic Routes to 6,7-Dimethoxyquinazoline (B1622564) Precursors
The journey towards 6,7-dimethoxyquinazoline-4-thiol begins with the construction of its essential precursors, primarily 6,7-dimethoxyquinazolin-4(3H)-one and its halogenated intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312).
Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one can be achieved through several established routes. A common starting material is 4,5-dimethoxy-2-aminobenzoic acid. One approach involves the cyclization of this acid with formamide (B127407) at elevated temperatures. Another method utilizes the reaction of 4,5-dimethoxy-2-aminobenzoic acid with formamidine (B1211174) acetate (B1210297) in a suitable solvent like absolute ethanol (B145695), heated under reflux.
A different strategy begins with 2-amino-4,5-dimethoxybenzoic acid, which can be transformed into the corresponding 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Subsequent replacement of the oxygen heteroatom with nitrogen furnishes 6,7-dimethoxyquinazolin-4(3H)-one. nih.gov
| Starting Material | Reagents | Key Transformation |
| 4,5-Dimethoxy-2-aminobenzoic acid | Formamide | Cyclization |
| 4,5-Dimethoxy-2-aminobenzoic acid | Formamidine acetate, Ethanol | Condensation/Cyclization |
| 2-Amino-4,5-dimethoxybenzoic acid | Anhydride, then Amino Acid/Dipeptide | Benzoxazinone formation and subsequent amination |
Formation of Key Halogenated Intermediates (e.g., 4-Chloro-6,7-dimethoxyquinazoline)
The conversion of the relatively inert 6,7-dimethoxyquinazolin-4(3H)-one into a more reactive intermediate is crucial for further derivatization. This is typically achieved by chlorination to yield 4-chloro-6,7-dimethoxyquinazoline. researchgate.net This transformation renders the C4 position susceptible to nucleophilic attack.
Common chlorinating agents employed for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netnih.gov The reaction is often carried out at reflux temperature. In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added when using thionyl chloride to facilitate the reaction. nih.gov The use of phosphorus oxychloride can sometimes be performed in the presence of a high-boiling solvent or neat. The crude product is typically purified by recrystallization.
| Precursor | Chlorinating Agent | Additives/Conditions | Yield (%) |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF), Reflux | 79–98% researchgate.net |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Toluene or Sulfolane, 120°C | 71.4–91% researchgate.net |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline, Reflux | - |
Approaches for Introducing the Thiol Moiety at Position 4
With the activated precursor, 4-chloro-6,7-dimethoxyquinazoline, in hand, the next critical step is the introduction of the thiol group at the C4 position. This can be accomplished through either direct or indirect methods.
Direct Thiolation Reactions
Direct conversion of 4-chloro-6,7-dimethoxyquinazoline to this compound can be achieved through nucleophilic substitution with a sulfur nucleophile. A common and effective method involves the reaction of the chloro-derivative with thiourea (B124793). nih.gov This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or DMF, under reflux. The intermediate isothiouronium salt is then hydrolyzed, usually with an aqueous base like sodium hydroxide, followed by acidification to yield the desired thiol.
Another potential direct thiolation agent is sodium hydrosulfide (B80085) (NaSH). The reaction of a halo-heteroarene with NaSH is a known method for introducing a thiol group.
Indirect Synthetic Pathways Involving Sulfur-Containing Precursors
An alternative to direct thiolation is the synthesis of a precursor that already contains a sulfur atom at a different position, which is then rearranged or transformed. For instance, the synthesis of 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one derivatives has been reported. These compounds are typically synthesized from the corresponding anthranilic acid and an isothiocyanate. While this positions a thiol group at C2, it represents a valid strategy for introducing sulfur into the quinazoline (B50416) ring system, which could potentially be followed by further manipulations to achieve the desired 4-thiol isomer, although this is a more complex and less direct route.
Chemical Reactivity and Functional Group Transformations of this compound and its Derivatives
The thiol group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The thiol is nucleophilic and can readily undergo S-alkylation reactions with various alkyl halides in the presence of a base to form the corresponding thioethers. This is a common strategy to introduce different side chains and explore structure-activity relationships in medicinal chemistry programs.
Furthermore, the sulfur atom is susceptible to oxidation . Mild oxidation can lead to the formation of disulfides, while stronger oxidizing agents can convert the thiol or thioether to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives can exhibit different physicochemical and biological properties compared to the parent thiol.
The quinazoline-4-thiol (B1300822) core can also participate in cycloaddition reactions , although this is less commonly reported for this specific derivative. The diene-like character of the heterocyclic ring could potentially allow for Diels-Alder type reactions under specific conditions.
The reactivity of the quinazoline ring itself remains. For instance, electrophilic aromatic substitution on the benzene (B151609) portion of the molecule is possible, although the directing effects of the existing methoxy (B1213986) and thiol-substituted pyrimidine (B1678525) rings would need to be considered.
| Reaction Type | Reagents and Conditions | Product Type |
| S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Thioether |
| Oxidation | Mild oxidizing agent (e.g., air, I₂) | Disulfide |
| Oxidation | Strong oxidizing agent (e.g., m-CPBA, H₂O₂) | Sulfoxide, Sulfone |
Nucleophilic Substitution Reactions at the 4-Position
The thiol group at the 4-position of the 6,7-dimethoxyquinazoline ring is susceptible to nucleophilic substitution, although the direct displacement of the thiol itself is less common than reactions involving its precursor, the 4-chloro derivative. The synthesis of this compound often proceeds through the more reactive 4-chloro-6,7-dimethoxyquinazoline. researchgate.netchemicalbook.comthermofisher.com The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity is a cornerstone for introducing a wide array of functionalities.
Studies have extensively documented the regioselective substitution at the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various amine nucleophiles, consistently yielding 2-chloro-4-aminoquinazoline derivatives. researchgate.netmdpi.com This highlights the enhanced reactivity of the C4 position over the C2 position. The reaction of 4-chloro-6,7-dimethoxyquinazoline with thiourea is a common method to introduce the thiol group at the 4-position. mdpi.com Subsequently, the resulting thiol can undergo further S-alkylation reactions.
The general scheme for nucleophilic substitution at the 4-position starting from the chloro precursor is illustrated below:
Scheme 1: General Nucleophilic Substitution at the 4-Position
This image is a placeholder and needs to be replaced with a proper chemical scheme.
Oxidation and Reduction Processes
The sulfur atom in this compound can exist in various oxidation states, allowing for a range of oxidation and reduction reactions. Oxidation of the thiol group can lead to the formation of corresponding sulfonyl derivatives. These sulfonyl groups, in turn, can act as leaving groups in further nucleophilic substitution reactions. nih.gov
For instance, the oxidation of a thioether to a sulfone can activate the position for subsequent reactions. While specific examples for the direct oxidation of this compound are not prevalent in the provided context, the chemistry of related quinazoline sulfones is well-documented. nih.gov
Conversely, the nitro group, often present in quinazoline precursors, can be reduced to an amino group. For example, the synthesis of 4,7-diarylquinazolines can start from 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, where the nitro group is carried through several steps before potential reduction. mdpi.com
Condensation and Coupling Reactions
Condensation and coupling reactions are pivotal in expanding the molecular complexity of the 6,7-dimethoxyquinazoline scaffold. The amino group, often introduced at the 4-position via nucleophilic substitution of the corresponding chloro derivative, is a versatile handle for various condensation reactions. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the synthesis of diarylquinazolines. mdpi.com Although the direct use of this compound in these couplings is not explicitly detailed, the functionalization of the quinazoline core at other positions, like C7, using these methods is well-established. mdpi.com For example, the Suzuki-Miyaura reaction on 4,7-dichloroquinazoline (B1295908) derivatives allows for the regioselective introduction of aryl groups. mdpi.com
Regioselective Modifications and Sulfur Chemistry
Regioselective modifications are crucial for the targeted synthesis of specific quinazoline derivatives. The inherent reactivity differences between the C2 and C4 positions of the quinazoline ring are often exploited to achieve regioselectivity. In 2,4-dichloro-6,7-dimethoxyquinazoline, the C4 position is significantly more susceptible to nucleophilic attack than the C2 position. mdpi.com
Recent research has demonstrated a "sulfonyl group dance" in 6,7-dimethoxyquinazolines, enabled by the azide-tetrazole equilibrium. nih.gov This process allows for the regioselective introduction of a sulfonyl group at the C2 position, starting from a 2-chloro-4-sulfonylquinazoline. The azide (B81097) ion initially displaces the sulfonyl group at C4, and the resulting tetrazole tautomer directs the displaced sulfinate to substitute the chloride at the C2 position. nih.gov This provides a novel route to 4-azido-2-sulfonylquinazolines, which are valuable intermediates for further C2-selective modifications. nih.gov
The sulfur atom of the thiol group can also participate in various reactions. For instance, the reaction of a 4-chloro-quinoline-2(1H)-thione with thiols in the presence of a base leads to the formation of 4-thioether derivatives. mdpi.com This type of reaction is applicable to the this compound system, allowing for the introduction of diverse substituents on the sulfur atom.
Optimization of Synthetic Conditions and Yield Enhancement
To improve the efficiency and sustainability of quinazoline synthesis, various methods for optimizing reaction conditions have been explored.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazoline derivatives. frontiersin.orgnih.govnih.gov This technique offers several advantages over conventional heating methods, including shorter reaction times, reduced energy consumption, and often cleaner reactions with easier work-up procedures. frontiersin.orgnih.gov
Microwave irradiation has been successfully applied to various steps in quinazoline synthesis, including the Niementowski reaction and the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. frontiersin.orgresearchgate.net For example, a microwave-assisted protocol for the synthesis of quinazoline derivatives from 2-aminobenzophenones and phenacyl azides using a copper catalyst has been reported. mdpi.com The use of microwave irradiation can significantly reduce the reaction time from hours to minutes and increase the product yield. researchgate.net
| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |
| Quinazolinone Synthesis | 3-6 hours, 48-89% yield | 10-20 minutes, 66-97% yield | researchgate.net |
| Aza-Wittig Reaction | - | 3-4 minutes, good yields | frontiersin.orgnih.gov |
| Niementowski Reaction | - | 4 minutes, high purity | frontiersin.orgnih.gov |
| Suzuki-Miyaura Reaction | - | High yields | mdpi.com |
Catalytic Approaches in Quinazoline Synthesis
The use of transition metal catalysts has revolutionized the synthesis of quinazolines, enabling a wide range of transformations with high efficiency and selectivity. mdpi.comnih.gov Various metals, including copper, iron, cobalt, and iridium, have been employed in catalytic systems for quinazoline synthesis. mdpi.comnih.govorganic-chemistry.org
Copper-catalyzed reactions are particularly common, facilitating C-N bond formation and aerobic oxidative cyclization. mdpi.comorganic-chemistry.org For instance, copper iodide (CuI) can catalyze the tandem synthesis of quinazoline derivatives from (2-bromophenyl)methylamines and amides. mdpi.com Iron-catalyzed C(sp³)-H oxidation provides an efficient route to quinazolines from 2-alkylamino N-H ketimine derivatives. nih.govorganic-chemistry.org
More recently, manganese and cobalt catalysts have been utilized in acceptorless dehydrogenative coupling (ADC) reactions for the synthesis of quinazolines from 2-aminobenzyl alcohols and amides or nitriles. nih.govorganic-chemistry.org These methods are often characterized by their high atom economy and the use of environmentally benign oxidants like molecular oxygen. nih.gov Organocatalytic approaches, using catalysts like triethanolamine (B1662121) or p-toluenesulfonic acid, also offer a metal-free alternative for the synthesis of quinazolinone derivatives. frontiersin.orgnih.gov
| Catalyst | Reaction Type | Key Features | Reference |
| Copper (Cu) | C-N coupling, Aerobic oxidation | Readily available, cost-effective | mdpi.comorganic-chemistry.org |
| Iron (Fe) | C(sp³)-H oxidation | Efficient, uses t-BuOOH as oxidant | nih.govorganic-chemistry.org |
| Manganese (Mn) | Acceptorless Dehydrogenative Coupling | High atom economy | nih.gov |
| Cobalt (Co) | Dehydrogenative Cyclization | Mild conditions, ligand-free | nih.govorganic-chemistry.org |
| Iridium (Ir) | Acceptorless Dehydrogenative Coupling | High atom economy, mild conditions | organic-chemistry.org |
| Organocatalysts | Condensation, Cyclization | Metal-free, environmentally friendly | frontiersin.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation of 6,7 Dimethoxyquinazoline 4 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 6,7-dimethoxyquinazoline-4-thiol and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive evidence of the molecular framework, substitution patterns, and the predominant tautomeric form.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 6,7-dimethoxyquinazoline-4-thione provides distinct signals that correspond to each type of proton in the molecule. The key to its interpretation is the confirmation of the thione tautomer, which is evidenced by the presence of an N-H proton signal, typically in the downfield region (around 12-14 ppm), and the absence of a thiol (S-H) proton signal.
The aromatic region of the spectrum is characterized by two singlets corresponding to the protons at the C-5 and C-8 positions of the quinazoline (B50416) ring. Due to the electron-donating methoxy (B1213986) groups, these protons appear in a relatively shielded environment. Another key singlet corresponds to the proton at the C-2 position. The two methoxy groups at C-6 and C-7 typically appear as sharp, distinct singlets in the range of 3.9-4.0 ppm. chemicalbook.com
For example, in related 4-anilino-6,7-dimethoxy quinazoline derivatives, the H-5 and H-8 protons appear as singlets around 7.3-7.4 ppm, while the methoxy protons are observed near 4.0 ppm. nih.gov Similarly, for 4-chloro-6,7-dimethoxyquinazoline (B18312), the H-5 and H-8 protons show signals at 7.37 and 7.42 ppm, respectively, with the C2-H at 8.86 ppm. chemicalbook.com
Table 1: Expected ¹H NMR Chemical Shifts (δ) for 6,7-Dimethoxy-3,4-dihydroquinazoline-4-thione
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.8 | Singlet |
| H-5 | ~7.4 | Singlet |
| H-8 | ~7.3 | Singlet |
| 6-OCH₃ | ~4.0 | Singlet |
| 7-OCH₃ | ~4.0 | Singlet |
| N₃-H | ~12-14 | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule. A key signal in the spectrum of the thione tautomer is the C-4 carbon, which, being part of a thiocarbonyl group (C=S), appears significantly downfield, often in the range of 175-185 ppm. This is a definitive marker distinguishing it from the corresponding oxo-analogue, where the C=O carbon appears at a higher field.
The carbons bearing the methoxy groups (C-6 and C-7) and the other aromatic carbons can be assigned based on their chemical environments and comparison with related structures. The methoxy carbons themselves typically resonate around 56 ppm. For instance, in a derivative, 4-chloro-7-methoxyquinazolin-6-yl acetate (B1210297), the methoxy carbon appears at 56.66 ppm, and the aromatic carbons span a range from approximately 108 to 158 ppm. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 6,7-Dimethoxy-3,4-dihydroquinazoline-4-thione
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~180 |
| C-4a | ~115 |
| C-5 | ~108 |
| C-6 | ~150 |
| C-7 | ~155 |
| C-8 | ~105 |
| C-8a | ~145 |
| 6-OCH₃ | ~56 |
| 7-OCH₃ | ~56 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of proton and carbon signals, especially in complex derivatives.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
Correlation Spectroscopy (COSY): This technique shows correlations between protons that are coupled to each other (typically on adjacent carbons), though its utility is limited for this specific parent compound due to the lack of adjacent aromatic protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space. For example, it can confirm the proximity of the H-5 proton to the 6-methoxy protons, aiding in the assignment of the aromatic singlets. Studies on related quinazolinone derivatives have successfully used NOESY to establish the regioselectivity of alkylation.
The collective application of these 2D techniques allows for a complete and confident structural elucidation of this compound derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These methods are particularly effective in confirming the thione tautomer and characterizing the key structural features of the quinazoline core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 6,7-dimethoxy-3,4-dihydroquinazoline-4-thione is characterized by several key absorption bands. The most significant observation is the absence of a strong C=O stretching band (typically found at 1650-1720 cm⁻¹ in quinazolinones) and the presence of vibrations associated with the C=S and N-H groups.
Key vibrational modes observed in the FT-IR spectrum include:
N-H Stretch: A broad band in the region of 3100-3200 cm⁻¹, characteristic of the N-H group in the thione tautomer.
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are observed just below 3000 cm⁻¹. nih.gov
C=N and C=C Stretch: The quinazoline ring gives rise to strong absorption bands between 1475-1635 cm⁻¹ due to C=N and C=C aromatic ring stretching vibrations. nih.gov
C=S Stretch (Thioamide Band): The C=S stretching vibration is complex and often coupled with other vibrations, such as C-N stretching and N-H bending. It contributes to bands in the fingerprint region, typically between 1020-1265 cm⁻¹. nih.gov The identification of this band is a strong indicator of the thione structure.
C-O Stretch: Asymmetric and symmetric stretching of the aryl-ether C-O bonds of the methoxy groups results in strong bands, typically around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
In a related derivative, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), characteristic peaks for the quinazoline skeleton and methoxy groups are readily identified, providing a reference for the parent compound. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for 6,7-Dimethoxy-3,4-dihydroquinazoline-4-thione
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3200 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch (OCH₃) | 2850-2980 | Medium |
| C=N / C=C Ring Stretch | 1475-1635 | Strong |
| C=S Stretch (coupled) | 1020-1265 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200-1275 | Strong |
| Symmetric C-O-C Stretch | 1000-1075 | Strong |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy offers complementary information to FT-IR and is particularly advantageous for detecting non-polar or weakly polar bonds. For this compound, FT-Raman is highly effective for observing the sulfur-related vibrations.
While the S-H stretch of the thiol tautomer gives a notoriously weak signal in FT-IR, the C-S stretching vibration (~600-750 cm⁻¹) is often a strong and easily identifiable band in the Raman spectrum. This makes Raman spectroscopy a more reliable method for confirming the presence of the C-S bond.
The FT-Raman spectrum of a related derivative, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945), shows characteristic peaks for the quinazoline ring system, which serve as a useful comparison. In general, the aromatic C-C and C=C stretching vibrations that are strong in the IR spectrum are also prominent in the Raman spectrum, appearing in the 1300-1650 cm⁻¹ region. The symmetric vibrations of the molecule, such as the ring breathing modes, often produce very strong Raman signals.
Mass Spectrometry
Mass spectrometry is a cornerstone technique for the characterization of quinazoline derivatives, providing precise mass-to-charge ratio data that is critical for molecular formula confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of newly synthesized compounds. For instance, the HRMS analysis of N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine, a related quinoline (B57606) derivative, yielded a calculated m/z of 431.1275 for the [M+H]⁺ ion, with the found value being 431.1276, thus confirming the molecular formula C₂₄H₂₀ClN₄O₂. nih.gov Similarly, the structure of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was verified by HRMS, which confirmed its expected atomic composition. mdpi.com This level of precision is crucial for distinguishing between compounds with similar nominal masses.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₂₀ClN₄O₂ | 431.1275 | 431.1276 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is routinely used to characterize and confirm the synthesis of various quinazoline derivatives. nih.gov For example, in the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, LC-MS is a key analytical tool. researchgate.net The technique is also invaluable for profiling thiol-containing compounds in complex biological matrices. nih.govscispace.com
A study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione using LC-MS with a qTOF instrument in positive ionization mode provided detailed fragmentation data. The precursor ion [M+H]⁺ had an m/z of 223.072, and the top five fragment peaks were observed at m/z 206.043640, 152.071091, 150.056320, 120.009483, and 190.015289. nih.gov In another instance, the analysis of 4-chloro-6,7-dimethoxyquinazoline by positive electrospray ionization (ESI) mass spectrometry showed a peak at m/z 225 [M-H]⁺, which corresponds to the protonated molecule. chemicalbook.com
| Precursor Ion [M+H]⁺ m/z | Top 5 Fragment Peaks (m/z) | Ionization Mode | Instrument | Reference |
|---|---|---|---|---|
| 223.072 | 206.043640, 152.071091, 150.056320, 120.009483, 190.015289 | Positive | qTOF | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline has been recorded and analyzed. researchgate.net This analysis, often complemented by computational methods like Density Functional Theory (DFT), helps in understanding the electronic structure and properties of such compounds.
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the purification of synthesized compounds and for assessing their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and purity assessment of quinazoline derivatives. The synthesis of compounds like tandutinib, erlotinib, and gefitinib, which are substituted 6,7-dihydroxy-4-quinazolineamines, relies on HPLC for determining the purity of intermediates and final products. nih.gov For instance, the purity of 4-chloro-6,7-dimethoxyquinoline (B44214) was determined to be 99% using a reversed-phase C-18 analytical HPLC column. researchgate.net HPLC methods are also well-established for the analysis and separation of various thiol-containing compounds. nih.govmdpi.commdpi.com A specific reverse-phase HPLC method has been developed for the analysis of 2,4-dichloro-6,7-dimethoxyquinazoline using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com
| Compound | Column | Mobile Phase | Reference |
|---|---|---|---|
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | sielc.com |
Preparative Chromatography
Preparative chromatography is a critical technique for the isolation and purification of this compound and its derivatives from reaction mixtures. The choice of chromatographic method is dictated by the scale of the synthesis, the polarity of the target compound, and the nature of the impurities. Common techniques employed include column chromatography, flash chromatography, and preparative high-performance liquid chromatography (HPLC).
Column Chromatography
For many quinazoline derivatives, purification can be achieved through conventional column chromatography. nih.gov This method is often used after initial workup procedures, such as washing and extraction, to remove residual solvents and byproducts. nih.gov For instance, in the synthesis of certain 4-substituted quinazoline derivatives, byproducts like dimethyl disulfide and dimethyl trisulfide are effectively removed using column chromatography. nih.gov
In the synthesis of 2-chloro-4-anilinoquinazoline derivatives, flash chromatography, a faster variant of column chromatography, has been successfully utilized. The purification is typically performed using a silica (B1680970) gel stationary phase with a gradient of dichloromethane (B109758) and methanol (B129727) as the mobile phase. mdpi.com
Table 1: Examples of Column Chromatography Conditions for 6,7-Dimethoxyquinazoline Derivatives
| Compound Class | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| 2-chloro-4-anilinoquinazolines | Silica Gel | Dichloromethane:Methanol (99:1) | mdpi.com |
| (4-Phenylamino)quinazoline Alkylthiourea Derivatives | Not Specified | Not Specified | nih.gov |
| General Quinazoline Derivatives | Silica Gel | Not Specified | nih.gov |
Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity compounds, particularly for analytical standards or biological testing, preparative HPLC is the method of choice. Reversed-phase chromatography is commonly employed for quinazoline derivatives.
One specific protocol for purifying a derivative of this compound involved preparative HPLC to yield the final product as an off-white solid. justia.com Similarly, various quinazolinone and anthraquinone (B42736) derivatives have been purified using preparative HPLC systems equipped with a C18 column. mdpi.comnih.gov The stability and purity of new quinazoline derivatives have also been assessed using analytical HPLC with a reversed-phase RP-18 column, employing mobile phases such as pure acetonitrile or mixtures of acetonitrile and methanol. researchgate.nettandfonline.com While this is an analytical application, the conditions provide a strong basis for developing preparative methods.
The synthesis of this compound itself from 4-chloro-6,7-dimethoxyquinazoline and thiourea (B124793) in ethanol (B145695) results in the formation of a solid product upon cooling, which can be collected by simple filtration, indicating that in some cases, extensive chromatographic purification may not be necessary if the reaction proceeds cleanly. justia.com However, for its derivatives, HPLC is often indispensable. justia.com
Table 2: HPLC Conditions for Quinazoline Derivatives
| Compound/Derivative | System | Column | Mobile Phase | Purpose | Reference |
|---|---|---|---|---|---|
| N-(4-((6,7-dimethoxyquinazolin-4-yl)thio)butyl)sulfamide hydrochloride | Preparative HPLC | Not Specified | 10% Methanol in Dichloromethane | Purification | justia.com |
| Quinazoline N3-oxide derivatives | Analytical HPLC | RP-18 | Acetonitrile or Acetonitrile/Methanol (95:5) | Stability Analysis | researchgate.nettandfonline.com |
| Anthraquinone derivatives | Preparative HPLC | YMC C18 (10 x 250 mm, 5 µm) | Not Specified | Purification | mdpi.com |
| Pyrazolo-[1,5-c]quinazolinone derivatives | Analytical HPLC | Not Specified | Not Specified | Characterization | nih.gov |
| 3-(o-bromo)-phenyl-2-(2',3'-dihydroxypropylthio)-4(3H)-quinazolinone | Analytical HPLC | Reversed Phase C18 | Not Specified | Plasma Analysis | nih.gov |
Computational and Theoretical Chemistry Investigations of 6,7 Dimethoxyquinazoline 4 Thiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost. These calculations are used to explore the electronic structure and properties of molecules.
Density Functional Theory is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. For molecular studies, DFT is widely used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface.
Once the optimized geometry is found, vibrational analysis can be performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The potential energy distribution (PED) is then used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, or wagging of particular bonds or functional groups.
In a representative study on the analogous compound 4-chloro-6,7-dimethoxyquinazoline (B18312) (CDQ), geometry optimization and vibrational frequency calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net The results from such a calculation provide precise bond lengths and angles for the molecule in its ground state. The calculated vibrational frequencies for CDQ showed good agreement with experimental FT-IR and FT-Raman spectra, validating the accuracy of the computational model. A similar DFT study on 6,7-dimethoxyquinazoline-4-thiol would yield its optimized structural parameters and a predicted vibrational spectrum, which could aid in its experimental identification and characterization.
Table 1: Representative DFT Calculation Parameters for Quinazoline (B50416) Derivatives
| Parameter | Value/Method | Reference |
|---|---|---|
| Software | Gaussian 09 | |
| Functional | B3LYP | ufms.br |
| Basis Set | 6-311++G(d,p) | ufms.br |
| Vibrational Analysis | Potential Energy Distribution (PED) using VEDA 4 | |
To understand a molecule's response to light, such as its color and UV-visible absorption properties, researchers study its electronic excitations. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the energies of excited states. This method can accurately predict the electronic transitions between molecular orbitals, which correspond to the absorption bands in a UV-Vis spectrum.
For the related molecule CDQ, TD-DFT calculations were employed to determine the electronic properties, including the energies of the frontier molecular orbitals. Such calculations help identify the nature of electronic transitions (e.g., n → π* or π → π*) and predict the maximum absorption wavelengths (λ_max_). This information is crucial for designing molecules with specific optical properties.
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. numberanalytics.com A small energy gap generally implies high chemical reactivity, low kinetic stability, and ease of electronic excitation. The energies of the HOMO and LUMO also relate to the molecule's ionization potential and electron affinity, respectively.
In the computational analysis of 4-chloro-6,7-dimethoxyquinazoline, the HOMO-LUMO energy gap was calculated to understand the molecule's stability and reactivity. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. For instance, the regions of the molecule where the LUMO is localized are susceptible to attack by nucleophiles. mdpi.com A similar analysis for this compound would map its reactive sites and predict its electronic behavior.
Table 2: Calculated Frontier Orbital Energies and Related Parameters for 4-Chloro-6,7-dimethoxyquinazoline (CDQ)
| Parameter | Value (eV) |
|---|---|
| E_HOMO_ | Data not specified in abstract |
| E_LUMO_ | Data not specified in abstract |
| Energy Gap (ΔE) | Data not specified in abstract |
Note: Specific energy values from the full study on CDQ would be inserted here. The study confirms these parameters were calculated to determine molecular features.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing the regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).
MEP maps are invaluable for predicting how a molecule will interact with other species. The negative potential regions, associated with lone pairs on electronegative atoms like oxygen and nitrogen, are prone to electrophilic attack. Conversely, the positive potential regions, often found around hydrogen atoms attached to electronegative atoms, are susceptible to nucleophilic attack. For quinazoline derivatives, MEP analysis clearly identifies the reactive centers and helps explain intermolecular interactions. ufms.br An MEP map of this compound would highlight the nucleophilic character of the sulfur atom's lone pairs and the electrophilic regions of the molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of a localized Lewis structure. wikipedia.org It investigates charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by examining the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). wikipedia.orgfaccts.de
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets. For drug design, molecular docking is a key technique used to predict the preferred binding orientation of a ligand to a protein target. This method helps in understanding the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. In the study of CDQ as a potential agent against Alzheimer's disease, molecular docking was used to assess its binding to target proteins, and MD simulations were used to confirm the stability of the interaction. researchgate.net Similar modeling and simulation approaches would be essential for evaluating the potential biological activity of this compound.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as a quinazoline derivative, might bind to its receptor.
Studies on compounds structurally related to this compound have demonstrated their potential to interact with various key biological targets. For instance, derivatives of thioxoquinazolin-4(3H)-one, a tautomer of the thiol form, have been docked into the active sites of several enzymes to elucidate their binding modes. nih.govscispace.com Molecular docking studies on these thioxoquinazoline derivatives revealed favorable interactions and binding energies with human cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation and a target for cancer therapy. nih.govscispace.com The docking results for one such derivative with CDK2 showed an arene-hydrogen interaction with the amino acid residue Ile10 and a hydrogen bond with Gln131. nih.govscispace.com
Similarly, computational analyses of 4-Chloro-6,7-dimethoxyquinazoline (CDQ), a precursor in the synthesis of many quinazoline derivatives, have been conducted to evaluate its potential as a treatment for Alzheimer's disease. In these studies, CDQ was docked against four different acetylcholinesterase (AChE) proteins. The docking analysis revealed a significant interaction between CDQ and the AChE protein with PDB code 4EY7, showing a strong binding energy of -7.5 kcal/mol. Other studies have explored the interaction of 6,7-dimethoxy-derivatives of quinazoline with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.netnih.gov
| Ligand Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinazoline | Acetylcholinesterase (AChE) | 4EY7 | -7.5 | Not specified | |
| Thioxoquinazolin-4(3H)-one derivative | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | -0.8 (arene-H), -1.5 (H-bond) | Ile10, Gln131 | nih.govscispace.com |
| 4-Anilino-6,7-dimethoxy quinazoline (RB1) | VEGFR-2 | Not specified | Not specified | Active site binding | nih.gov |
| 4-Anilino-6,7-dimethoxy quinazoline (RB1) | EGFR | Not specified | Not specified | Active site binding | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a more accurate and dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein.
In the investigation of 4-Chloro-6,7-dimethoxyquinazoline (CDQ) as a potential Alzheimer's drug, MD simulations were performed to confirm the stability of the complex formed between CDQ and the AChE protein. These simulations validated the docking results by showing that the protein-ligand interaction remained stable throughout the simulation period. This use of MD simulations is a crucial step in computational drug discovery, as it helps to ensure that the interactions predicted by static docking models are maintained in a more realistic, dynamic environment. researchgate.net
Cheminformatics and Computer-Aided Drug Design (CADD) Principles
Cheminformatics and CADD encompass a range of computational tools and techniques that are instrumental in modern drug discovery. These approaches leverage the chemical information of compounds to design and identify new drug candidates more efficiently.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structural information of a biological target to design new inhibitors. A notable application of SBDD involved the design of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as potential inhibitors of the β-catenin/TCF4 protein-protein interaction, a critical pathway in several cancers. researchgate.net In this research, the X-ray crystallographic structure of the human β-catenin/TCF4 complex was used as a blueprint to design quinazoline-based compounds that could disrupt this interaction. researchgate.net This approach allows for the rational design of molecules with high specificity and affinity for the target. researchgate.net
Virtual Screening Techniques
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method was employed to assess a library of 90 different 4,6,7-trisubstituted quinazoline derivatives for their binding affinity towards the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. derpharmachemica.com The screening ranked the compounds based on their predicted binding energy, identifying several candidates with moderate to strong binding potential, thus highlighting them as promising leads for the development of new EGFR inhibitors. derpharmachemica.com Such screening efforts significantly narrow down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. researchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. This approach has been successfully applied to derivatives of the 6,7-dimethoxyquinazoline (B1622564) scaffold. rsc.org Based on the biological activity data of a series of these compounds, pharmacophore models were developed for both α1- and AT1-receptor antagonist activities. rsc.org These models define the key chemical features, such as hydrogen bond donors, aromatic rings, and hydrophobic centers, and their spatial relationships required for binding and antagonism. rsc.orgmdpi.com Such models are invaluable for designing new molecules with improved potency and for searching databases to find novel chemical scaffolds that fit the pharmacophore. mdpi.com
Medicinal Chemistry and Biological Activity Research Directions for 6,7 Dimethoxyquinazoline 4 Thiol Derivatives
Exploration of Molecular Mechanisms of Action
The 6,7-dimethoxyquinazoline (B1622564) scaffold is a privileged structure in medicinal chemistry, and its thiol derivatives are subjects of intensive research to elucidate their precise molecular mechanisms of action. These investigations aim to understand how these compounds interact with biological systems at a molecular level, paving the way for the rational design of more potent and selective therapeutic agents.
Enzyme Inhibition Mechanisms
Derivatives of 6,7-dimethoxyquinazoline-4-thiol have been extensively studied as inhibitors of various enzymes, playing crucial roles in different disease pathologies.
Tyrosine Kinases: A significant area of research focuses on the inhibition of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival. The 6,7-dimethoxyquinazoline core is a key feature in several potent tyrosine kinase inhibitors. nih.gov For instance, derivatives with a 4-anilino substitution have shown potent inhibitory activity against the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com One such derivative, a methylbenzamide compound, exhibited superior VEGFR-2 kinase inhibitory activity compared to the known drug sorafenib. mdpi.com Similarly, novel 4-phenoxyquinazoline (B3048288) compounds have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and c-Met, another important tyrosine kinase in cancer progression. mdpi.com The introduction of a thioacetyl-benzohydrazide moiety at the 4-position also led to significant VEGFR-2 kinase inhibition. mdpi.com Furthermore, replacing the quinazoline (B50416) fragment with a 6,7-dimethoxyquinoline (B1600373) moiety has yielded potent c-Met inhibitors. nih.gov
Table 1: Examples of 6,7-Dimethoxyquinazoline Derivatives as Tyrosine Kinase Inhibitors
| Derivative Type | Target Kinase(s) | Key Findings | Reference(s) |
| 4-Anilino-6,7-dimethoxyquinazoline | VEGFR-2 | Potent inhibition, with a methylbenzamide derivative showing higher activity than sorafenib. | mdpi.com |
| 4-Phenoxy-6,7-dimethoxyquinazoline | EGFR, c-Met | Dual inhibitory activity against both kinases. | mdpi.com |
| 4-(Thioacetyl-benzohydrazide)-6,7-dimethoxyquinazoline | VEGFR-2 | Significant inhibitory potency. | mdpi.com |
| 6,7-Dimethoxy-4-anilinoquinoline | c-Met | Potent inhibition of c-Met kinase. | nih.gov |
Acetylcholinesterase: While the primary focus has been on tyrosine kinases, some quinazoline derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.govnih.gov Although most 3,4-dihydroquinazoline derivatives showed weak AChE inhibitory activity, they displayed strong inhibition of butyrylcholinesterase (BChE), another related enzyme. nih.gov Molecular modeling studies suggest that these compounds can bind to both the catalytic and peripheral sites of the enzyme. mdpi.com
Phosphodiesterases: 6,7-Dimethoxy-4-pyrrolidylquinazoline derivatives have emerged as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in intracellular signaling. nih.govnih.gov Structure-based drug design and subsequent synthetic efforts have led to the discovery of potent and selective PDE10A inhibitors with good brain penetrability. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural requirements for potent PDE10A inhibition and selectivity over other PDE isoforms. nih.gov
P-glycoprotein: A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Researchers have designed and synthesized 2,4-disubstituted quinazoline derivatives as potent P-gp inhibitors to reverse MDR. nih.govresearchgate.net By replacing the typical aniline (B41778) residue of tyrosine kinase inhibitors with secondary or tertiary protonable amines at the 4-position, potent P-gp inhibitors with nanomolar activity have been identified. nih.gov The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety, present in third-generation P-gp inhibitors, has been incorporated into quinazoline scaffolds to develop effective MDR reversal agents. researchgate.netnih.gov
Modulation of Cellular Signaling Pathways
The biological effects of this compound derivatives are often a consequence of their ability to modulate key cellular signaling pathways.
Epidermal Growth Factor (EGF) Signaling: The EGF signaling pathway is a primary target for many anticancer drugs. The 6,7-dimethoxyquinazoline core is a well-established pharmacophore for EGFR inhibitors. nih.gov The introduction of electron-donating groups at the 6 and 7 positions of the quinazoline ring generally enhances the inhibitory activity against EGFR. nih.gov A series of 6,7-dimorpholinoalkoxy quinazoline derivatives have been synthesized and shown to be potent EGFR inhibitors with enhanced antiproliferative activities. nih.gov Molecular docking studies revealed that these compounds can form multiple hydrogen bonds with the EGFR kinase domain, including interactions with the DFG motif. nih.gov
Interactions with Nucleic Acids
Some quinazoline derivatives have been designed to interact with DNA, presenting an alternative mechanism for their anticancer effects.
DNA Intercalation: The planar quinazoline ring system is suitable for intercalation between the base pairs of DNA. researchgate.net N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have been shown to be effective DNA intercalating agents. researchgate.net Spectroscopic and electrophoretic studies have confirmed that these compounds bind to DNA, with the N-aminoalkyl side chain playing a crucial role in this interaction. researchgate.net This intercalative binding can disrupt DNA replication and transcription, leading to cell death.
Anti-Angiogenic Mechanism Elucidation
The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. mdpi.com Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.
Derivatives of 4-anilino-6,7-dimethoxy quinazoline have been identified as potent anti-angiogenic agents. nih.gov One such derivative, RB1, demonstrated significant anti-angiogenic effects in both in vitro and in vivo models. nih.gov The proposed mechanism involves the dual inhibition of VEGFR-2 and EGFR. nih.gov Another study on a 2,4-disubstituted quinazoline derivative, compound 11d, revealed that its anti-angiogenic activity is mediated through the inhibition of VEGFR2 and the subsequent downregulation of the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov This compound was also found to decrease the mRNA levels of VEGF and VEGFR2. nih.gov
Mechanisms of Action against Multi-Drug Resistance
As previously mentioned, overcoming MDR is a critical aspect of cancer treatment. nih.gov The primary mechanism by which 6,7-dimethoxyquinazoline derivatives combat MDR is through the inhibition of efflux pumps, particularly P-glycoprotein. nih.govresearchgate.net By blocking the function of P-gp, these compounds prevent the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their efficacy. researchgate.net Mechanistic studies have shown that some of these derivatives can inhibit the P-gp ATPase activity without altering the expression levels of the P-gp protein. researchgate.net
Structure-Activity Relationship (SAR) Studies and Ligand Design Principles
The development of potent and selective this compound derivatives relies heavily on understanding their structure-activity relationships (SAR). SAR studies systematically modify the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity.
For tyrosine kinase inhibitors, the presence of the 6,7-dimethoxy groups on the quinazoline ring is often crucial for activity. nih.gov The nature of the substituent at the 4-position significantly influences the potency and selectivity. For instance, the introduction of a thiophene-2-ylmethanamine at the C-4 position led to compounds with good antiproliferative activity. nih.gov The replacement of the aniline ring with substituted thiadiazole or thiazole (B1198619) rings can shift the activity towards other targets like NF-κB. nih.gov
In the context of P-gp inhibitors, the introduction of secondary or tertiary protonable amines at the 4-position is a key design principle. nih.gov The nature of the substituent at the 2-position of the quinazoline ring also plays a role in determining the activity and selectivity for different ABC transporters. nih.gov
For PDE10A inhibitors, QSAR studies have highlighted the importance of steric parameters for inhibitory activity. nih.gov The design of these inhibitors often involves creating a pharmacophore model based on known ligands like papaverine. nih.gov
Regarding DNA intercalators, the planar quinazoline ring is the core intercalating moiety. The nature and length of the side chains attached to the quinazoline nucleus are critical for the strength and mode of DNA binding. researchgate.net
Systematic Substitution at the 4-Position and its Biological Impact
Systematic substitution at the 4-position of the 6,7-dimethoxyquinazoline core has been a fruitful strategy in the development of potent and selective therapeutic agents. The introduction of various moieties at this position significantly influences the biological activity of the resulting derivatives.
One of the most explored modifications is the introduction of anilino groups at the 4-position. A series of 4-anilino-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their anti-angiogenic and antitumor effects. nih.gov Among these, compound RB1 demonstrated potent activity against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines. nih.gov Further in vivo studies showed that RB1 significantly reduced ascites secretion and tumor cell proliferation. nih.gov Molecular docking studies suggested that RB1 acts as a dual inhibitor of VEGFR-2 and EGFR. nih.gov
The introduction of different aryl amines at the 4-position of the 6,7,8-trimethoxyquinazoline core has also been investigated. Several of these 4-aminoquinazoline derivatives showed potent inhibitory activity against various tumor cell lines, including PC3, A431, Bcap-37, and BGC823. nih.gov Specifically, compounds 6b and 6e, with IC50 values ranging from 5.8 to 9.8 μM, were identified as potent inhibitors. nih.gov
Furthermore, the synthesis of 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) and its evaluation against human glioblastoma cell lines U373 and U87 revealed significant cytotoxic activity, inducing apoptosis at micromolar concentrations. nih.gov The potency of WHI-P154 was greatly enhanced by conjugating it with recombinant human epidermal growth factor (EGF), which allowed for targeted delivery to EGF-R-positive glioblastoma cells. nih.gov
The nature of the substituent at the 4-position can also influence the type of biological activity. For instance, a series of 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were designed and evaluated for their antiviral activity against tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited good anti-TMV activity, with compounds M2 and M6 showing superior protection activities compared to the commercial antiviral agent Ribavirin. nih.gov
These examples highlight the critical role of the substituent at the 4-position in determining the biological profile of 6,7-dimethoxyquinazoline derivatives. The systematic exploration of various functional groups at this position continues to be a promising avenue for the discovery of novel therapeutic agents.
Role of 6,7-Dimethoxy Moiety in Activity and Selectivity
The 6,7-dimethoxy substitution on the quinazoline ring plays a crucial role in the activity and selectivity of its derivatives. This specific substitution pattern has been identified as optimal in several studies investigating the structure-activity relationships of quinazoline-based compounds. researchgate.net
Research on quinazoline-based inhibitors of receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3) has shown that modifications at the 6- and 7-positions can lead to significant changes in potency and selectivity. nih.gov By analyzing the structures of known inhibitors, researchers have designed and synthesized novel quinazoline derivatives with extensive modifications at these positions. nih.gov Enzymatic assays revealed several potent and selective RIPK2 and dual RIPK2/3 inhibitors among the synthesized compounds. nih.gov This demonstrates that fine-tuning the substituents at the 6- and 7-positions is a viable strategy for developing targeted kinase inhibitors. nih.gov
Furthermore, the 6,7-dimethoxy substitution pattern is a key feature of prazosin, a known α1-adrenoceptor antagonist. nih.gov This has inspired the design of new multi-targeted ligands. By incorporating the 6,7-dimethoxyquinazoline scaffold, researchers have developed dual antagonists for both α1-adrenoceptors and angiotensin II (AII) receptors, which could be beneficial for managing hypertension. nih.gov
The importance of the substitution pattern on the quinazoline ring is also highlighted in studies of anthocyanidins, which can inhibit the epidermal growth factor receptor (EGFR). nih.gov These studies show that the presence and position of hydroxyl and methoxy (B1213986) groups on the B-ring of anthocyanidins are critical for their biological activity. nih.gov This parallels the observed importance of the 6,7-dimethoxy groups in quinazoline derivatives for their interaction with various biological targets.
Exploration of Linker and Side Chain Variations
The exploration of linker and side chain variations in this compound derivatives has been a key strategy in the development of novel therapeutic agents. The nature of the linker and the composition of the side chain can significantly impact the biological activity and target specificity of these compounds.
One area of focus has been the introduction of dithiocarbamate (B8719985) side chains at the C2-position of the quinazolin-4(3H)-one scaffold. nih.gov A series of such derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including A549, MCF-7, HeLa, HT29, and HCT-116. nih.gov Many of these compounds exhibited broad-spectrum activity, with one compound, 5c, being particularly potent against the HT29 cell line. nih.gov Further studies revealed that this compound induced a G2/M phase arrest in HT29 cells and promoted tubulin polymerization, suggesting that these derivatives may act as novel antitumor agents by targeting tubulin. nih.gov
The length and flexibility of the linker have also been shown to be important. For example, in a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, the propanediamine derivatives displayed good antihypertensive activity, while the ethanediamine derivatives, which are structurally closer to prazosin, were inactive. nih.gov This suggests that a longer, more flexible linker is beneficial for this particular biological activity.
The introduction of a chalcone moiety via a thioether linkage at the 4-position of the quinazoline ring has also been explored. nih.gov A series of these 4-thioquinazoline derivatives were synthesized and found to have antiviral activity against tobacco mosaic virus (TMV). nih.gov This indicates that the combination of the quinazoline scaffold with a chalcone side chain through a flexible thio-linker can lead to compounds with unique biological properties.
Furthermore, the nature of the side chain itself can be varied to target specific biological processes. For instance, the synthesis of quinazoline derivatives with ortho-phenol-quaternary ammonium (B1175870) salt groups has been reported. nih.gov These compounds were found to bind to DNA and inhibit its transcription, demonstrating that the side chain can be designed to interact with specific biomolecules. nih.gov
Regioselectivity of Substitutions and its Influence on Biological Profiles
The regioselectivity of substitutions on the quinazoline ring is a critical factor that significantly influences the biological profiles of the resulting derivatives. The specific position of a substituent can determine the compound's potency, selectivity, and even its mechanism of action.
A prime example of the importance of regioselectivity is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors. mdpi.com Numerous studies have shown that reactions with various amine nucleophiles, such as anilines, benzylamines, and aliphatic amines, consistently result in substitution at the 4-position of the quinazoline ring. mdpi.com This regioselectivity is crucial for the synthesis of 2-chloro-4-aminoquinazoline derivatives, which serve as key intermediates in the development of various therapeutic agents. mdpi.com The preferential substitution at C4 is attributed to the higher reactivity of this position compared to the C2 position. mdpi.com
The biological activity of quinazoline derivatives is highly dependent on the substitution pattern. For instance, in a study of 6,7-disubstituted-quinazolin-5,8-dione molecules as topoisomerase inhibitors, it was found that bromo, methyl, and methoxy substitutions at the C-2 of an arylamino group attached to the C-6 of quinazoline increased the activity, while substitution at the C-4 decreased the activity. nih.gov This highlights the distinct roles of different positions on the quinazoline scaffold in modulating biological activity.
Similarly, the substitution pattern of anthocyanidins, which share structural similarities with certain quinazoline derivatives, affects their ability to inhibit different cellular signaling cascades. nih.gov The presence of vicinal hydroxy substituents at the B-ring is crucial for the inhibition of the epidermal growth factor receptor (EGFR), while methoxy substituents are more effective for inhibiting cAMP-specific phosphodiesterases (PDEs). nih.gov This demonstrates that subtle changes in the substitution pattern can lead to a switch in the biological target.
The influence of regioselectivity is also evident in the development of multi-kinase inhibitors. By strategically placing substituents on the quinazoline ring, researchers can design compounds that target specific kinases. For example, a series of 4(3H)-quinazolones were designed as novel type II multi-kinase inhibitors, where the 4(3H)-QLO moiety occupies the hinge region of the kinase, forming stabilizing hydrogen bonds. nih.gov
Rational Design of Novel Chemical Entities Based on the Quinazoline-4-thiol (B1300822) Scaffold
The quinazoline-4-thiol scaffold has emerged as a privileged structure in medicinal chemistry, providing a versatile framework for the rational design of novel chemical entities with a wide range of biological activities. nih.govmdpi.com The ability to systematically modify the quinazoline ring at various positions allows for the fine-tuning of pharmacological properties and the development of targeted therapies.
Target-Specific Ligand Design
The rational design of target-specific ligands based on the quinazoline-4-thiol scaffold has led to the development of potent and selective inhibitors for various enzymes and receptors. A key strategy in this approach is to leverage the structural features of the target protein to design molecules that bind with high affinity and specificity.
One notable example is the design of multi-targeted ligands for α1-adrenoceptors and angiotensin II (AII) receptors. nih.gov By scrutinizing the structure-activity relationships (SAR) of known α1-blockers and AII-antagonists, researchers have synthesized quinazoline derivatives that exhibit dual antagonistic activity. nih.gov This approach has the potential to provide more effective treatments for complex diseases like hypertension.
The quinazoline scaffold has also been successfully employed in the design of kinase inhibitors. For instance, a series of 4(3H)-quinazolones have been designed as novel type II multi-kinase inhibitors. nih.gov In these compounds, the quinazoline moiety is designed to occupy the hinge region of the kinase, forming key hydrogen bonds that stabilize the protein-ligand complex. nih.gov This approach has led to the discovery of potent inhibitors of various kinases, including EGFR, VEGFR-2, and RIPK2/3. nih.govresearchgate.net
Furthermore, the quinazoline-4-thiol scaffold has been utilized in the design of inhibitors for other important drug targets. For example, a series of quinazolinone–pyrimidine (B1678525) derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov The design strategy involved splicing substructures to enhance the interaction between the quinazoline moiety and the S1 pocket of the DPP-4 enzyme. nih.gov
The ability to introduce a thiol group at the 4-position of the quinazoline ring also opens up possibilities for designing covalent inhibitors or for attaching the quinazoline scaffold to other molecules, such as nanoparticles, for targeted drug delivery. mdpi.com
Combinatorial Chemistry Approaches for Scaffold Derivatization
Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of compounds, which can be screened for biological activity to identify new drug leads. wikipedia.orgnih.gov The quinazoline-4-thiol scaffold is well-suited for combinatorial derivatization, as it allows for the introduction of a wide variety of substituents at multiple positions. core.ac.uk
One common approach is the use of solid-phase synthesis, where the quinazoline scaffold is anchored to a solid support, and then a series of reactions are carried out to introduce different building blocks. wikipedia.org This method simplifies the purification process and allows for the parallel synthesis of a large number of compounds. wikipedia.org For example, a library of benzodiazepines, a class of compounds with antianxiety properties, was successfully developed using a combinatorial approach. libretexts.org
Split-pool synthesis is another powerful combinatorial technique that can be used to generate even larger libraries of compounds. wikipedia.org In this method, a set of polymer beads is divided into several groups, and a different building block is added to each group. The beads are then combined, mixed, and re-divided for the next round of synthesis. libretexts.org This process can be repeated multiple times to generate a vast number of unique compounds. libretexts.org
The use of a template-based approach, where a core scaffold like quinazoline is used as a framework for organizing substituents in space, can lead to even greater structural diversity. core.ac.uk By combining the quinazoline scaffold with different linkers and side chains, it is possible to create libraries of compounds with a wide range of physicochemical properties and biological activities.
Once a combinatorial library has been synthesized, it can be screened using high-throughput screening (HTS) methods to identify compounds with the desired biological activity. nih.gov The hits from the initial screen can then be further optimized using traditional medicinal chemistry approaches to develop potent and selective drug candidates.
Lead Compound Optimization Strategies
The optimization of lead compounds derived from the 6,7-dimethoxyquinazoline scaffold is a critical process in medicinal chemistry aimed at enhancing therapeutic efficacy and refining pharmacological profiles. Research efforts have systematically explored the structure-activity relationships (SAR) of these derivatives, leading to the identification of potent and selective agents for various biological targets. Optimization strategies primarily focus on modifications at the C4 position of the quinazoline ring, as well as the nature and substitution pattern of appended moieties.
Structure-Activity Relationship (SAR) Analysis
The 6,7-dimethoxy substitution on the quinazoline ring is a well-established feature that often enhances biological activity. nih.gov Studies have consistently shown that compounds bearing this methoxy pattern exhibit superior inhibitory effects against key targets in cancer therapy, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), when compared to analogs with other substitution patterns like a dioxolane ring. nih.gov
Optimization efforts frequently involve the introduction of an amino linker at the C4 position, leading to the development of 4-anilino-quinazoline and 4-amino-quinazoline derivatives. The nature of the substituent attached to this nitrogen atom is a key determinant of activity and selectivity.
Modifications at the C4-Anilino Position for Kinase Inhibition
For kinase inhibitors, particularly those targeting EGFR and c-Met, the C4-anilino moiety is a crucial site for modification.
Substituents on the Anilino Ring: The introduction of various functional groups to the phenyl ring of the anilino moiety significantly impacts inhibitory potency. For instance, in the pursuit of c-Met inhibitors, a series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) fragment were synthesized. nih.gov The substitution pattern on the phenyl ring attached to the benzimidazole was found to be critical for optimizing c-Met inhibitory activity. nih.gov One of the most potent compounds identified, compound 12n , featured a specific substitution on this phenyl ring that led to an IC₅₀ value of 0.030 ± 0.008 µM against c-Met. nih.govnih.gov
Linker Modification: The linker connecting the quinazoline core to a terminal group can also be optimized. Preliminary studies on EGFR inhibitors revealed that urea (B33335) linkers were more favorable for inhibitory activity compared to derivatives containing a thiourea (B124793) linker. mdpi.com
The table below summarizes the structure-activity relationships for 4-anilino-quinazoline derivatives targeting EGFR and VEGFR-2.
| Compound ID | C6, C7-Substituent | C4-Substituent | Target | Activity |
| 20 | 6,7-Dimethoxy | Anilino | EGFR/VEGFR-2 | High Inhibitory Effect nih.gov |
| 21b | 6,7-Dimethoxy | Substituted Anilino | EGFR/VEGFR-2 | High Inhibitory Effect nih.gov |
| 21e | 6,7-Dimethoxy | Substituted Anilino | EGFR/VEGFR-2 | High Inhibitory Effect nih.gov |
| 21a | Dioxolane Ring | Anilino | EGFR/VEGFR-2 | Lower Inhibitory Effect nih.gov |
| 21c | Dioxolane Ring | Substituted Anilino | EGFR/VEGFR-2 | Lower Inhibitory Effect nih.gov |
| 21f | Dioxolane Ring | Substituted Anilino | EGFR/VEGFR-2 | Lower Inhibitory Effect nih.gov |
Data derived from a comparative study of 4-anilino-quinazoline derivatives. nih.gov
Modifications at the C4-Aminoalkyl Position for Antihypertensive Activity
In the development of α1-adrenoceptor antagonists for treating hypertension, a series of N²-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized. nih.gov The optimization of the lead compound involved modifying the length of the alkyl chain and the nature of the acyl group.
Alkyl Chain Length: A key finding was that propanediamine derivatives displayed significant antihypertensive activity, whereas the corresponding ethanediamine derivatives were inactive. nih.gov This highlights the critical role of the linker length in achieving the desired pharmacological effect.
Acyl Group Modification: The terminal acyl group was also a target for optimization. The most active derivative from this series was alfuzosin , which incorporates a tetrahydro-2-furancarboxamide group. nih.gov Alfuzosin demonstrated high selectivity for peripheral α1-postjunctional adrenoceptors and was ultimately selected for clinical evaluation. nih.gov
The table below illustrates the optimization of 4-amino-6,7-dimethoxyquinazoline derivatives as antihypertensive agents.
| Derivative Type | Alkyl Chain | Key Feature | Antihypertensive Activity (in rats) |
| Ethanediamine Derivatives | Ethyl | Shorter alkyl chain | Devoid of activity nih.gov |
| Propanediamine Derivatives | Propyl | Longer alkyl chain | Good activity nih.gov |
| Alfuzosin | Propyl | Tetrahydro-2-furancarboxamide group | Most active derivative nih.gov |
Based on a study of N²-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines. nih.gov
Future Directions and Emerging Research Avenues
Integration of Advanced Synthetic Methods for Chemical Library Generation
The generation of diverse chemical libraries based on the 6,7-dimethoxyquinazoline-4-thiol scaffold is crucial for exploring its full therapeutic potential. Advanced synthetic methods are being integrated to facilitate high-throughput synthesis and the creation of novel analogs.
One promising approach involves the use of one-pot, multi-component reactions. These methods offer efficiency and atom economy in the synthesis of complex molecules from simple precursors. researchgate.netresearchgate.net For instance, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols has been developed for the synthesis of quinazolin-4(3H)-ones, a related class of compounds. rsc.org This transition-metal-free method demonstrates good functional group tolerance and could be adapted for the synthesis of this compound derivatives. rsc.org
Furthermore, the development of solid-phase synthesis techniques can aid in the rapid generation of a library of quinazoline-based compounds. This methodology allows for the easy purification of products and the automation of the synthetic process, which is ideal for creating a large number of derivatives for screening purposes.
The exploration of novel catalytic systems, such as photoredox catalysis, can also open new avenues for the functionalization of the quinazoline (B50416) core. researchgate.net These methods often proceed under mild conditions and can tolerate a wide range of functional groups, enabling the synthesis of previously inaccessible analogs of this compound.
Development of Novel Computational Predictive Models in Chemical Biology
Computational predictive models are becoming indispensable tools in modern drug discovery, offering a way to rationalize experimental findings and guide the design of new compounds with improved properties. nih.gov For the this compound scaffold, the development of novel computational models can accelerate the identification of promising drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized derivatives. nih.govmdpi.com For example, QSAR models have been successfully used to predict the inhibitory activity of quinazoline-containing hydroxamic acids against histone deacetylase 6 (HDAC6). nih.gov Similar models could be developed for this compound derivatives to guide the optimization of their therapeutic effects.
Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level. researchgate.netnih.gov These simulations can be used to predict the binding mode of this compound derivatives to various biological targets, helping to explain their mechanism of action and to design modifications that enhance binding affinity and selectivity. researchgate.net For instance, docking studies have been performed on quinazolinone derivatives to assess their potential as anticancer agents by targeting key proteins like Topoisomerase II, VEGFR2, c-Met, and EGFR. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another critical computational tool. rjsocmed.comarabjchem.org These models can forecast the pharmacokinetic properties of new compounds, allowing for the early identification of candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures in drug development. rjsocmed.comarabjchem.org
Exploration of the this compound Scaffold in Undiscovered Therapeutic Areas
While the quinazoline scaffold is well-established in cancer therapy, with several approved drugs targeting protein kinases, the therapeutic potential of this compound and its derivatives may extend to other disease areas. nih.govnih.gov
Recent research has highlighted the potential of quinazoline derivatives in neurodegenerative diseases like Alzheimer's. nih.gov These compounds have been shown to inhibit cholinesterases, β-amyloid aggregation, and oxidative stress, all of which are implicated in the pathology of Alzheimer's disease. nih.gov The 6,7-dimethoxy substitution pattern, in particular, has been explored in the context of multi-targeted ligands for conditions like hypertension. nih.gov
The antimicrobial properties of quinazoline derivatives are also an area of active investigation. nih.govarabjchem.org With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. nih.govnih.gov Quinazoline-based compounds have shown activity against various microbial strains, and the this compound scaffold could serve as a starting point for the development of novel anti-infective drugs. capes.gov.bracs.org
Furthermore, the anti-inflammatory potential of quinazolines is another promising avenue. ijfmr.com Researchers are exploring quinazoline derivatives as inhibitors of key inflammatory targets. ijfmr.com Given that inflammation is a key component of many chronic diseases, the development of this compound-based anti-inflammatory agents could have broad therapeutic implications.
Finally, the scaffold's utility in targeting other enzyme families, such as poly(ADP-ribose)polymerase-1 (PARP-1), which is involved in DNA repair, has been demonstrated, suggesting a role in cancer therapy beyond kinase inhibition. rjsocmed.comnih.gov The exploration of the this compound scaffold against these and other novel targets could lead to the discovery of first-in-class medicines.
Application of Advanced Biophysical Techniques for Ligand-Target Characterization
A thorough understanding of the interaction between a ligand and its biological target is fundamental to drug development. Advanced biophysical techniques provide detailed insights into the thermodynamics and kinetics of binding, which are crucial for optimizing lead compounds. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. bio-rad.comnih.govyoutube.com It can be used to determine the association and dissociation rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D) of the binding between this compound derivatives and their protein targets. youtube.com This information is invaluable for establishing a structure-activity relationship and for selecting candidates with optimal binding kinetics.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). youtube.com This data can reveal the driving forces behind the binding event and can help in the rational design of compounds with improved affinity and specificity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another versatile tool for characterizing ligand-target interactions. nih.govrsc.org Ligand-observed NMR experiments can be used for screening and to identify the binding of low-affinity fragments, while protein-observed NMR can provide detailed structural information about the binding site. nih.govrsc.org
X-ray crystallography can provide a high-resolution, three-dimensional structure of a ligand bound to its target protein. This atomic-level information is instrumental for structure-based drug design, allowing for the precise modification of the ligand to improve its interactions with the protein.
The table below summarizes the key biophysical techniques and their applications in characterizing the interactions of this compound derivatives.
| Biophysical Technique | Information Provided | Application in Drug Discovery |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Binding affinity (K_D) | Hit screening, Lead optimization, Structure-activity relationship (SAR) studies |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), Binding affinity (K_D), Stoichiometry | Understanding binding forces, Lead optimization |
| Nuclear Magnetic Resonance (NMR) | Binding confirmation, Structural details of interaction, Fragment screening | Hit identification, SAR by NMR, Structure-based design |
| X-ray Crystallography | High-resolution 3D structure of ligand-target complex | Structure-based drug design, Rational optimization of leads |
By leveraging these advanced biophysical methods, researchers can gain a comprehensive understanding of how this compound and its analogs interact with their biological targets, thereby accelerating the development of new and effective therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-dimethoxyquinazoline-4-thiol, and how can intermediates be optimized for yield?
- Methodology : The synthesis typically begins with methyl 4,5-dimethoxyanthranilate, which undergoes condensation with formamide at 160°C to yield 6,7-dimethoxy-4-quinazolone. Subsequent chlorination using phosphorus oxychloride generates the 4-chloro intermediate. Thiolation is achieved via nucleophilic substitution with sodium thiolate or thiourea derivatives under controlled pH (7–9) to avoid side reactions . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of thiolating agents.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed MH+ at m/z 249.08) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For example, -NMR should show distinct methoxy proton signals at δ 3.85–3.95 ppm and aromatic protons in the δ 7.20–8.50 ppm range . Purity is assessed via HPLC with a C18 column and UV detection at 254 nm.
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during functionalization of the quinazoline core?
- Methodology : Regioselectivity in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) is influenced by the α-nitrogen effect, which activates the 4-position. Computational modeling (DFT calculations) can predict electron density distribution to guide substitution sites. For example, electron-withdrawing groups at the 6,7-positions enhance reactivity at C4, while steric hindrance from bulky substituents may shift selectivity to other positions .
Q. How do substituent effects on the quinazoline ring influence photophysical properties?
- Methodology : Substituents like ethynyl or aryl groups alter π-conjugation, affecting absorption/emission profiles. For example, 4-(phenylethynyl) derivatives exhibit redshifted absorption maxima (~350–400 nm) due to extended conjugation. Photoluminescence quantum yields are measured using integrating sphere setups, with data analyzed via time-dependent DFT (TD-DFT) to correlate experimental and theoretical results .
Q. What experimental designs mitigate side reactions during thiol group introduction?
- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Employ mild reducing agents (e.g., dithiothreitol) to stabilize the thiol intermediate. Kinetic studies under varying pH (6–10) and temperatures (25–80°C) can identify optimal conditions for thiolation while minimizing disulfide formation .
Q. How can conflicting bioactivity data for quinazoline derivatives be systematically analyzed?
- Methodology : Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to assess potency variability. Use multivariate statistical analysis (e.g., principal component analysis) to correlate structural features (e.g., methoxy vs. ethoxy groups) with activity. Cross-validate results with molecular docking studies targeting enzymes like EGFR or VEGFR .
Data-Driven Research Challenges
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Compare degradation products (e.g., disulfides or oxidized quinazolines) with synthetic standards .
Q. How can researchers reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodology : Evaluate bioavailability factors (e.g., plasma protein binding, metabolic clearance) using pharmacokinetic profiling. Perform metabolite identification via liver microsome assays. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo efficacy .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
